
N'-(4-ethoxybenzylidene)-2-phenylacetohydrazide
Overview
Description
N-(4-ethoxybenzylidene)-2-phenylacetohydrazide, also known as ethyl 2-(4-ethoxybenzylidene) hydrazinecarboxylate, is a hydrazone derivative that has been extensively studied for its potential applications in medicinal chemistry. This compound has been shown to exhibit promising pharmacological properties, including antitumor, anti-inflammatory, and antioxidant activities. In
Scientific Research Applications
N-(4-ethoxybenzylidene)-2-phenylacetohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. In addition, this compound has been shown to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory disorders and oxidative stress-related diseases.
Mechanism of Action
The exact mechanism of action of N-(4-ethoxybenzylidene)-2-phenylacetohydrazide is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inducing apoptosis in cancer cells. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, which may contribute to its anti-inflammatory activity. The antioxidant activity of N-(4-ethoxybenzylidene)-2-phenylacetohydrazide may be attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
Biochemical and Physiological Effects:
N-(4-ethoxybenzylidene)-2-phenylacetohydrazide has been shown to exhibit a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. In addition, it has been shown to reduce the production of pro-inflammatory cytokines and inhibit COX-2 activity, suggesting that it may have potential as an anti-inflammatory agent. The antioxidant activity of N-(4-ethoxybenzylidene)-2-phenylacetohydrazide may also contribute to its potential therapeutic effects.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethoxybenzylidene)-2-phenylacetohydrazide is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. In addition, this compound has been shown to exhibit a variety of pharmacological activities, making it a potentially useful tool for studying cancer, inflammation, and oxidative stress-related diseases.
However, one limitation of N-(4-ethoxybenzylidene)-2-phenylacetohydrazide is its relatively low solubility in water, which may limit its use in certain experimental settings. In addition, further studies are needed to fully elucidate the mechanism of action and potential therapeutic applications of this compound.
Future Directions
There are several potential future directions for research on N-(4-ethoxybenzylidene)-2-phenylacetohydrazide. One area of interest is the development of analogs with improved pharmacological properties, such as increased solubility or potency. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, the use of N-(4-ethoxybenzylidene)-2-phenylacetohydrazide in combination with other drugs or therapies may also be explored as a potential strategy for enhancing its therapeutic effects.
properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-2-21-16-10-8-15(9-11-16)13-18-19-17(20)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,19,20)/b18-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSQUJTVHJPSJP-QGOAFFKASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




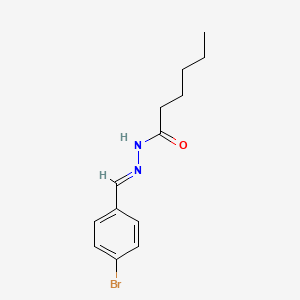
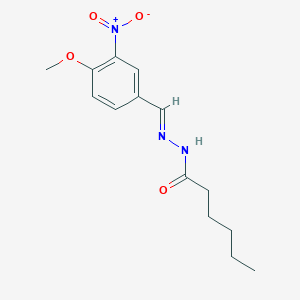




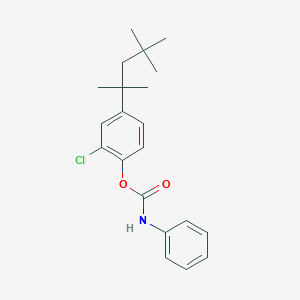
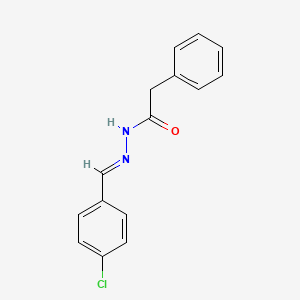
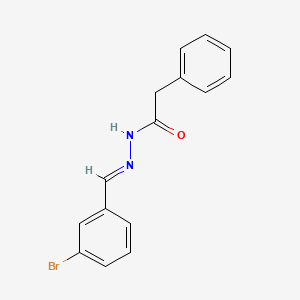

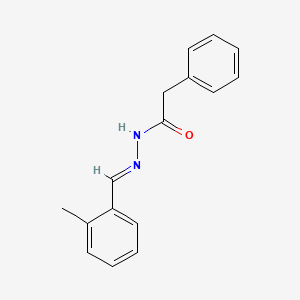
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-phenylacetohydrazide](/img/structure/B3841342.png)
